molecular formula C14H11N3O3S B2713009 6-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide CAS No. 1206998-22-2

6-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2713009
CAS No.: 1206998-22-2
M. Wt: 301.32
InChI Key: JSVXOHSFZVXKPG-UHFFFAOYSA-N
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Description

6-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C14H11N3O3S and its molecular weight is 301.32. The purity is usually 95%.
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Biological Activity

6-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of structural elements, including a dihydropyridine core, an isoxazole ring, and a thiophene moiety. Its molecular formula is C14H10N2O4SC_{14}H_{10}N_{2}O_{4}S, with a molecular weight of approximately 302.31 g/mol.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The isoxazole ring is known for its role in modulating enzyme activities and receptor interactions, which can lead to therapeutic effects such as:

  • Antimicrobial Activity : The compound has shown promise against various bacterial strains, likely due to its ability to disrupt bacterial cell functions.
  • Anticancer Properties : Preliminary studies indicate that it may inhibit tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Biological Activity Data

A summary of the biological activities observed for this compound is provided in the following table:

Activity Type Target/Method IC50/Effect Reference
AntimicrobialVarious bacterial strainsMIC = 15.62 µg/mL
AnticancerMCF-7 (breast cancer cells)Significant cytotoxicity
AntioxidantABTS assayIC50 = 28.23 µg/mL

Case Studies

  • Antimicrobial Studies : Research demonstrated that this compound exhibited broad-spectrum antibacterial activity with a minimum inhibitory concentration (MIC) of 15.62 µg/mL against various pathogens. This suggests its potential as a lead compound for developing new antibiotics.
  • Anticancer Activity : In vitro studies using MCF-7 breast cancer cells revealed that this compound significantly reduced cell viability, indicating its potential as an anticancer agent. Further investigation into its mechanisms showed that it may induce apoptosis and inhibit cell cycle progression.
  • Antioxidant Properties : The compound was evaluated for antioxidant activity using the ABTS assay, where it demonstrated an IC50 value of 28.23 µg/mL, outperforming ascorbic acid in some tests. This suggests that it could be beneficial in preventing oxidative stress-related diseases.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of dihydropyridines, including 6-oxo-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide, exhibit significant antimicrobial properties. Studies have demonstrated that compounds with similar structures show effectiveness against various bacterial strains such as E. coli and S. aureus . The presence of the thiophene and isoxazole moieties enhances lipid solubility, potentially increasing membrane permeability and antimicrobial efficacy.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in inhibiting matrix metalloproteinases (MMPs), which play a crucial role in inflammatory processes . In vitro assays have shown that certain dihydropyridine derivatives can inhibit MMP-2 and MMP-9 activities, suggesting potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

Dihydropyridine derivatives have also been explored for their anticancer properties. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The unique structural features of this compound may contribute to its effectiveness against specific cancer types.

Enzyme Inhibition

The compound is being studied for its potential as an enzyme inhibitor. Its structure allows it to interact with active sites of enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in drug design for targeting specific enzymes involved in disease pathways .

Receptor Modulation

Research suggests that the compound may act as a receptor modulator, influencing receptor activity through binding interactions. This application is crucial in developing drugs targeting specific receptors involved in various physiological processes .

Development of New Materials

The unique electronic properties of thiophene and isoxazole derivatives make them suitable candidates for developing new materials with specific electronic or optical properties. These materials can be utilized in organic electronics, sensors, and photovoltaic devices .

Synthetic Methods

The synthesis of this compound typically involves multiple steps:

  • Synthesis of the isoxazole ring through cyclization reactions.
  • Introduction of the thiophene moiety via palladium-catalyzed cross-coupling.
  • Amidation to form the final compound under basic conditions .

Characterization Techniques

Characterization of the compound can be performed using various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various dihydropyridine derivatives against S. aureus and E. coli. Results indicated that compounds with thiophene substitutions exhibited higher antibacterial activity compared to their non-thiophene counterparts, highlighting the importance of structural modifications in enhancing efficacy .

Case Study 2: Anti-inflammatory Mechanism

In vitro studies demonstrated that a related compound inhibited MMP activity in human fibroblasts exposed to inflammatory stimuli. This suggests potential therapeutic applications for chronic inflammatory conditions where MMPs are implicated .

Properties

IUPAC Name

6-oxo-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S/c18-13-4-3-9(7-15-13)14(19)16-8-10-6-11(20-17-10)12-2-1-5-21-12/h1-7H,8H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVXOHSFZVXKPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)CNC(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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